Product packaging for Zatosetron (maleate)(Cat. No.:)

Zatosetron (maleate)

Cat. No.: B14812719
M. Wt: 464.9 g/mol
InChI Key: HAFQATMFFHYNPN-CXLBKGOPSA-N
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Description

Zatosetron maleate (LY277359 maleate) is a selective serotonin 5-HT3 receptor antagonist initially investigated for anxiety and migraine. Preclinical studies demonstrated potent antagonism of 5-HT-induced bradycardia in rats (ED50 = 0.86 µg/kg, i.v.) and long-lasting receptor blockade (>6 hours at 30 µg/kg orally) . Its structure-activity relationship (SAR) highlights critical features: 7-carbamyl regiochemistry, dimethyl substitution, chloro substituent, and endo stereochemistry . In humans, zatosetron exhibits a half-life of 25–37 hours, 75% plasma protein binding, and metabolism primarily via stereoselective N-oxidation to zatosetron-N-oxide (45% urinary excretion) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29ClN2O6 B14812719 Zatosetron (maleate)

Properties

Molecular Formula

C23H29ClN2O6

Molecular Weight

464.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide

InChI

InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13?,14-,15+;

InChI Key

HAFQATMFFHYNPN-CXLBKGOPSA-N

Isomeric SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Zatosetron (maleate) involves several key steps. One method starts with the esterification of 5-chloro-2-hydroxybenzoic acid with methanol and hydrochloric acid to form the corresponding methyl ester. This ester is then alkylated with 3-chloro-2-methylpropene to produce methyl 5-chloro-2-(2-methyl-2-propenyloxy)benzoate. The rearrangement of this compound by heating with N-methylpyrrolidine yields methyl 5-chloro-2-hydroxy-3-(2-methyl-2-propenyl)benzoate. Cyclization in formic acid followed by hydrolysis with sodium hydroxide gives 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid. This acid is then treated with thionyl chloride, condensed with 3alpha-aminotropane, and finally treated with maleic acid to form Zatosetron (maleate) .

Chemical Reactions Analysis

Substitution Reactions

Zatosetron maleate participates in nucleophilic substitution reactions due to its halogenated benzofuran core and amide functionality. Key examples include:

  • Demethylation :
    The N-methyl group on the tropane ring undergoes oxidative demethylation via cytochrome P450 enzymes, forming N-desmethyl-zatosetron (NDMZ), a major metabolite in humans .

Oxidation Reactions

Oxidative pathways dominate both synthetic and metabolic processes:

  • N-Oxidation :
    Zatosetron’s tertiary amine group is oxidized to zatosetron-N-oxide (ZNO) by flavin-containing monooxygenases (FMOs), accounting for ~10% of serum metabolites .

  • Hydroxylation :
    Hydroxylation at the C-3 position of the tropane ring produces 3-hydroxy-zatosetron (3-OHZ), representing 2–3% of circulating metabolites .

  • Benzofuran Ring Oxidation :
    Preclinical studies suggest potential oxidation of the benzofuran moiety, though this pathway is less prominent in humans.

Reduction Reactions

While less common, reduction plays a role in specific synthetic steps:

  • Catalytic Hydrogenation :
    Early synthetic routes used hydrogenation to reduce intermediates like tropinone derivatives, though modern methods avoid this step .

Hydrolysis and Degradation

Zatosetron maleate undergoes hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis :
    The methyl ester precursor of zatosetron is hydrolyzed using sodium hydroxide (NaOH) to yield the free carboxylic acid, a critical intermediate .

    Conditions :

    • Reflux with NaOH/H₂O (2–3 hours)

    • Yield: 71%

  • Amide Hydrolysis :
    The amide bond in zatosetron is stable under physiological conditions but may hydrolyze in extreme pH environments, forming tropane and benzofuran fragments.

Metabolic Pathways

Human metabolism involves multiple enzymatic transformations :

Metabolite Enzyme % of Total Metabolites
Zatosetron-N-oxideFMOs10%
N-Desmethyl-zatosetronCYP3A42–3%
3-Hydroxy-zatosetronCYP2D62–3%
Unchanged parent drug~85%

Key Reaction Conditions

Data from optimized synthetic routes :

Step Reagents/Conditions Temperature Yield
Claisen RearrangementToluene, catalytic acid110–120°C85–90%
Amide CouplingThionyl chloride, tolueneReflux75–80%
Ester HydrolysisNaOH/H₂OReflux71%
CrystallizationEthyl acetate/hexaneRT95% purity

Stability and Reactivity Insights

  • Thermal Stability : Stable at temperatures ≤100°C; degradation occurs above 150°C .

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH <2) or basic (pH >10) conditions.

  • Light Sensitivity : Requires protection from UV light to prevent photodegradation .

Comparative Reactivity

Zatosetron’s benzofuran and tropane moieties exhibit distinct reactivity:

Structural Feature Reactivity Example
Benzofuran ringElectrophilic substitutionHalogenation at C-5
Tropane amineOxidation, N-alkylationN-Oxide formation
Amide bondHydrolysis (acid/base)Degradation to fragments

Scientific Research Applications

Zatosetron (maleate) has several scientific research applications:

Mechanism of Action

Zatosetron (maleate) exerts its effects by antagonizing the 5-HT3 receptor. This receptor is a ligand-gated ion channel found in the central and peripheral nervous systems. By blocking this receptor, Zatosetron (maleate) prevents the binding of serotonin, thereby inhibiting the downstream signaling pathways that lead to nausea and anxiety. The molecular targets include the 5-HT3 receptors located in the gastrointestinal tract and the brain .

Comparison with Similar Compounds

Pharmacological Properties

Table 1: Pharmacokinetic and Receptor Profiles
Compound 5-HT3 Affinity (KB) Selectivity Half-Life (h) Key Metabolites Unique Features
Zatosetron 1.6 nM (GP ileum) High 25–37 N-oxide (major) No gastroprokinetic activity; long duration
Tropisetron 0.8 nM High 7–8 Hydroxy-tropisetron Approved for chemotherapy-induced nausea
Ondansetron 1.1 nM High 3–4 8-hydroxy-ondansetron Short-acting; BBB penetration
Zacopride 0.3 nM Moderate 6–8 N-desmethyl Dual 5-HT3 antagonism/IK1 agonism; gastroprokinetic

Key Observations :

  • Selectivity : Zatosetron and tropisetron exhibit high 5-HT3 selectivity, whereas zacopride has off-target IK1 channel effects .
  • Duration : Zatosetron’s extended half-life (25–37 hours) contrasts with ondansetron’s shorter duration (3–4 hours) .
  • Metabolism : Zatosetron’s N-oxide formation differs from ondansetron’s hydroxylation pathway, impacting drug-drug interaction risks .

Clinical Efficacy

Table 2: Clinical Trial Outcomes
Indication Zatosetron Comparator (Tropisetron) Comparator (Ondansetron)
Anxiety 45% response rate (0.2–1 mg); no significance vs. placebo 40% HAM-A reduction (5 mg/day) N/A
Migraine No benefit over placebo N/A Effective in acute migraine
Chemo-Emesis N/A 60–70% efficacy 70–80% efficacy

Key Findings :

  • Anxiety: Zatosetron showed numerical but non-significant trends (45% response rate at 0.2–1 mg), whereas tropisetron demonstrated validated efficacy in generalized anxiety disorder .
  • Migraine : Despite structural similarity to ondansetron, zatosetron failed in migraine trials, unlike ondansetron .

Mechanistic and Structural Insights

  • BBB Penetration : Zatosetron crosses the blood-brain barrier (BBB), critical for its antiemetic efficacy in cisplatin-induced vomiting, unlike its charged analog, zatosetron-QUAT .
  • SAR : Zatosetron’s chloro and dimethyl groups enhance receptor binding duration compared to simpler analogs like ondansetron .

Q & A

Q. What experimental frameworks support causal inference in Zatosetron (maleate)'s long-term neuroprotective effects?

  • Methodological Answer: Use longitudinal study designs with staggered treatment initiation and washout periods. Apply causal mediation analysis to disentangle direct effects (e.g., receptor modulation) from secondary pathways (e.g., neuroinflammation). Leverage Mendelian randomization in human cohorts where feasible. Validate in conditional knockout models to establish target specificity .

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